molecular formula C12H12N2O2S B1225235 N-(6-methoxy-3-pyridinyl)-3-methyl-2-thiophenecarboxamide

N-(6-methoxy-3-pyridinyl)-3-methyl-2-thiophenecarboxamide

Cat. No. B1225235
M. Wt: 248.3 g/mol
InChI Key: DVJRBENVECQQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methoxy-3-pyridinyl)-3-methyl-2-thiophenecarboxamide is an aromatic amide and a member of thiophenes.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : Various synthetic pathways and chemical properties of compounds structurally similar to N-(6-methoxy-3-pyridinyl)-3-methyl-2-thiophenecarboxamide have been explored. For example, Moloney (2001) described the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a molecule with potential anti-inflammatory properties and structural similarities (Moloney, 2001).

  • Chemical Reactions and Modifications : Research by Sugimori and Itoh (1986) investigated the UV-irradiation of 3-pyridinecarboxamide in methanol, which has relevance to understanding the chemical behavior of similar compounds under different conditions (Sugimori & Itoh, 1986).

  • Structural Characterization : Kadir et al. (2017) focused on the synthesis and structural characterization of various monoamide isomers, providing insight into the molecular structure and spectroscopic properties of related compounds (Kadir, Mansor, & Osman, 2017).

Biological and Pharmacological Research

  • Potential Therapeutic Applications : Research has been conducted on compounds with structural similarities, examining their potential therapeutic applications. For instance, the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from similar molecules showed anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Anticonvulsant Properties : The crystal structures of three anticonvulsant enaminones, including a compound with a pyridinyl amino group, were determined, contributing to understanding the molecular basis of their anticonvulsant activity (Kubicki, Bassyouni, & Codding, 2000).

  • Antimicrobial and Antifungal Activities : Al-Salahi et al. (2010) synthesized chiral linear and macrocyclic bridged pyridines, evaluating their antimicrobial properties. This research contributes to the understanding of the antimicrobial potential of pyridine carboxamide derivatives (Al-Salahi, Al-Omar, & Amr, 2010). Additionally, Wu et al. (2012) reported on N-(substituted pyridinyl) pyrazole carboxamides showing moderate antifungal activities (Wu, Hu, Kuang, Cai, Wu, & Xue, 2012).

  • Insecticidal Properties : Bakhite et al. (2014) explored the synthesis and toxicity of pyridine derivatives against aphids, demonstrating the potential insecticidal properties of these compounds (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

properties

Product Name

N-(6-methoxy-3-pyridinyl)-3-methyl-2-thiophenecarboxamide

Molecular Formula

C12H12N2O2S

Molecular Weight

248.3 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-3-methylthiophene-2-carboxamide

InChI

InChI=1S/C12H12N2O2S/c1-8-5-6-17-11(8)12(15)14-9-3-4-10(16-2)13-7-9/h3-7H,1-2H3,(H,14,15)

InChI Key

DVJRBENVECQQBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2=CN=C(C=C2)OC

solubility

37.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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